An In-depth Technical Guide to 3-Hexyne-2,5-diol: Chemical and Physical Properties
An In-depth Technical Guide to 3-Hexyne-2,5-diol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexyne-2,5-diol is a chemical compound with the molecular formula C₆H₁₀O₂. It is a key intermediate in various chemical syntheses, including the production of fragrances, herbicides, insecticides, and as a brightener in the electroplating industry.[1][2] Its bifunctional nature, containing both alkyne and diol functional groups, makes it a versatile building block in organic chemistry. This guide provides a comprehensive overview of the chemical and physical properties of 3-Hexyne-2,5-diol, detailed experimental protocols for its synthesis and characterization, and a summary of its safety and handling procedures.
Chemical and Physical Properties
The physical and chemical properties of 3-Hexyne-2,5-diol are summarized in the tables below. These properties can vary slightly depending on the isomeric composition (meso vs. dl forms) and purity of the sample.[2]
General Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| Appearance | Yellowish liquid or solidified mass; Crystalline solid | [2][4] |
| Odor | Pungent | [4] |
| CAS Number | 3031-66-1 | [3] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 20 - 70 °C (wide range due to isomers); 42 °C (lit.); 90-94 °C (for 2,5-dimethyl derivative) | [1][2][4][5] |
| Boiling Point | 230 °C; 121 °C at 15 mmHg | [2][4][5] |
| Density | 1.009 g/mL at 25 °C; 0.996 g/cc | [2][4] |
| Refractive Index (n²⁰/D) | 1.473 (lit.) | [2] |
| Solubility | Miscible with water and polar solvents | [2] |
| Flash Point | 123 °C | [4] |
| Ignition Temperature | 280 °C | [4] |
Experimental Protocols
Synthesis of 3-Hexyne-2,5-diol via Ethynylation of Acetaldehyde (B116499)
This protocol is based on the Reppe ethynylation method, where acetylene (B1199291) reacts with acetaldehyde.[2]
Materials:
-
Acetaldehyde (CH₃CHO)
-
Acetylene gas (C₂H₂)
-
Alumina-supported copper and nickel catalyst
-
Nitrogen gas (N₂)
-
Autoclave with stirring and temperature control
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: An aluminum oxide-supported catalyst is prepared.
-
Reaction Setup: The autoclave is charged with an aqueous solution of acetaldehyde and the alumina-supported catalyst. The vessel is sealed and purged several times with nitrogen gas to remove air.
-
Reaction: Acetylene gas is introduced into the autoclave. The molar ratio of acetylene to acetaldehyde is typically maintained between 2:1 and 3:1. The reaction is carried out at a temperature of 30-100 °C and a pressure of 0.5-1.5 MPa (adjusted with nitrogen) for 3-10 hours with continuous stirring.
-
Work-up: After the reaction is complete, the autoclave is cooled, and the excess pressure is released. The reaction mixture is filtered to remove the catalyst.
-
Purification: The filtrate is subjected to rectification (distillation) to isolate the 3-Hexyne-2,5-diol.
Purification by Recrystallization
For solid samples of 3-Hexyne-2,5-diol or its derivatives, recrystallization can be employed for purification.
Materials:
-
Crude 3-Hexyne-2,5-diol
-
Suitable solvent (e.g., ethyl acetate, cyclohexane, or water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
Filtration: The crystallized product is collected by filtration.
-
Drying: The purified crystals are dried to remove any residual solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified 3-Hexyne-2,5-diol in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Transfer the solution to an NMR tube.
¹H NMR Spectrum: The proton NMR spectrum of 3-Hexyne-2,5-diol is expected to show signals corresponding to the methyl protons and the protons on the carbons bearing the hydroxyl groups.
¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the methyl carbons, the alkyne carbons, and the carbons bonded to the hydroxyl groups.
Infrared (IR) Spectroscopy
Sample Preparation (Solid):
-
Nujol Mull: A small amount of the solid sample is ground into a fine powder and mixed with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread between two salt plates (e.g., KBr).[6]
-
KBr Pellet: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
Sample Preparation (Liquid): A drop of the liquid sample is placed between two salt plates to form a thin film.[7]
Expected Absorptions:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
-
A weak absorption band around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.
-
Strong absorption bands in the region of 1000-1200 cm⁻¹ for the C-O stretching.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is typically dissolved in a volatile organic solvent before injection into the GC-MS system.
Instrumentation:
-
Gas Chromatograph: Separates the components of the sample.
-
Mass Spectrometer: Detects and identifies the separated components based on their mass-to-charge ratio.
Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify 3-Hexyne-2,5-diol.
Logical Relationships and Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-Hexyne-2,5-diol.
Safety and Handling
3-Hexyne-2,5-diol is a chemical that requires careful handling.
Hazards:
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
-
Use only in a well-ventilated area.[8]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][9]
-
If inhaled: Move person into fresh air.[8]
Conclusion
3-Hexyne-2,5-diol is a valuable chemical intermediate with a range of applications. Understanding its chemical and physical properties, along with proper handling and synthesis procedures, is crucial for its effective and safe use in research and industrial settings. This guide has provided a detailed overview of these aspects to support the work of researchers, scientists, and drug development professionals.
References
- 1. CN102285867B - The synthetic method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]
